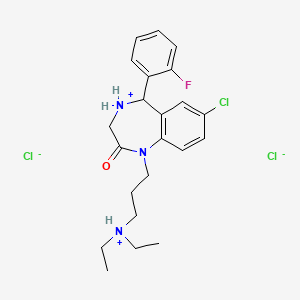
2,6-Diphenyl-4,4'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diphenyl-4,4’-bipyridine is an organic compound that belongs to the bipyridine family. It consists of two pyridine rings connected by a carbon-carbon bond, with phenyl groups attached to the 2 and 6 positions of the bipyridine core. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diphenyl-4,4’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated pyridine with a phenylboronic acid in the presence of a palladium catalyst . Another method is the Stille coupling, which uses a stannylated pyridine derivative and a phenyl halide . These reactions are usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of 2,6-Diphenyl-4,4’-bipyridine often employs large-scale coupling reactions using similar methods as described above. The choice of method depends on the availability of starting materials and the desired purity of the final product. The reactions are typically conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Diphenyl-4,4’-bipyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form bipyridinium salts, which are useful in redox chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions include bipyridinium salts, bipyridyl radicals, and various substituted bipyridines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,6-Diphenyl-4,4’-bipyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 2,6-Diphenyl-4,4’-bipyridine exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, making it more reactive or stabilizing certain oxidation states . The compound can also participate in redox reactions, acting as either an electron donor or acceptor depending on the specific conditions .
Comparación Con Compuestos Similares
2,6-Diphenyl-4,4’-bipyridine can be compared with other bipyridine derivatives such as:
2,2’-Bipyridine: Known for its strong chelating ability and use in coordination chemistry.
4,4’-Bipyridine: Commonly used as a precursor to the herbicide paraquat and in the formation of coordination polymers.
3,3’-Bipyridine: Used in the synthesis of pharmaceuticals and as a ligand in catalysis.
The uniqueness of 2,6-Diphenyl-4,4’-bipyridine lies in its phenyl substitutions, which enhance its stability and provide additional sites for functionalization, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C22H16N2 |
|---|---|
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
2,6-diphenyl-4-pyridin-4-ylpyridine |
InChI |
InChI=1S/C22H16N2/c1-3-7-18(8-4-1)21-15-20(17-11-13-23-14-12-17)16-22(24-21)19-9-5-2-6-10-19/h1-16H |
Clave InChI |
AGVQSEGGWFOUSZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



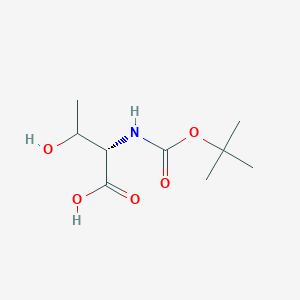
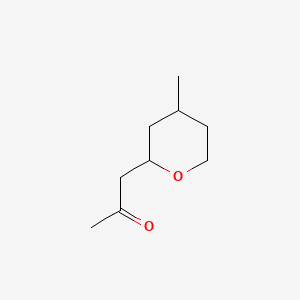
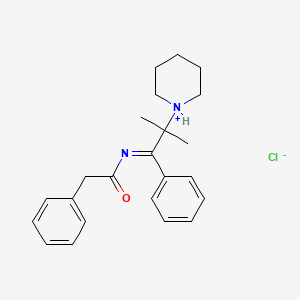
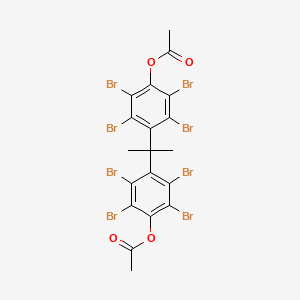
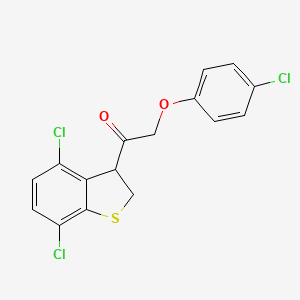
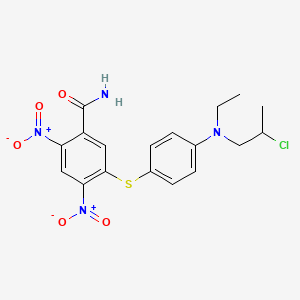
![6,6,8-Trimethyl-5,6-dihydro-1H-pyrrolo[2,3-g]quinoline](/img/structure/B13740486.png)
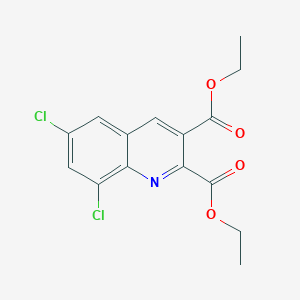
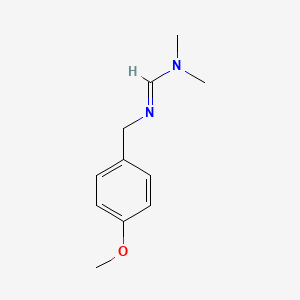
![Tetrakis(4'-bromo-[1,1'-biphenyl]-4-yl)silane](/img/structure/B13740491.png)
![(4Z)-4-[(2-bromophenyl)methylene]-2-methyl-oxazol-5-one](/img/structure/B13740495.png)
![[2-Chloro-6-(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride](/img/structure/B13740503.png)
